1,5-Bis(4-bromophenoxy)pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[5-(4-bromophenoxy)pentoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYVMYBSDSVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1,5-bis(4-bromophenoxy)pentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,5-bis(4-bromophenoxy)pentane, a molecule of interest in various research and development applications. This document details the underlying chemical principles, a robust experimental protocol, and expected analytical data for the successful synthesis and characterization of the target compound.
Introduction
This compound belongs to the class of diaryl ethers linked by an alkyl chain. The presence of bromine atoms on the phenyl rings makes it a valuable intermediate for further functionalization via cross-coupling reactions, while the flexible pentane linker can impart specific conformational properties to larger molecular architectures. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.
Synthesis Methodology: The Williamson Ether Synthesis
The synthesis of this compound is accomplished via a double Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane by a phenoxide ion. In this specific case, 4-bromophenol is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,5-dibromopentane in a sequential manner to form the desired bis-ether.
The general reaction is as follows:
2 Br-C₆H₄-OH + Br-(CH₂)₅-Br + 2 Base → Br-C₆H₄-O-(CH₂)₅-O-C₆H₄-Br + 2 [Base-H]Br
Key factors influencing the success of this synthesis include the choice of base, solvent, reaction temperature, and reaction time. A suitable base should be strong enough to deprotonate the phenol without causing side reactions. The solvent should be able to dissolve the reactants and facilitate the bimolecular nucleophilic substitution (SN2) reaction.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromophenol | 173.01 | 10.0 g | 0.0578 | |
| 1,5-Dibromopentane | 229.94 | 6.64 g (4.05 mL) | 0.0289 | |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.98 g | 0.1156 | Anhydrous |
| Acetone | 58.08 | 200 mL | - | Anhydrous |
| Dichloromethane | 84.93 | As needed | - | For extraction |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying |
| Ethanol | 46.07 | As needed | - | For recrystallization |
3.2. Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (10.0 g, 0.0578 mol) and anhydrous potassium carbonate (15.98 g, 0.1156 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetone to the flask.
-
Addition of Alkyl Halide: While stirring vigorously, add 1,5-dibromopentane (4.05 mL, 0.0289 mol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude product in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
3.3. Expected Yield
The expected yield for this reaction is typically in the range of 70-85%.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (d, J = 8.8 Hz, 4H, Ar-H), 6.78 (d, J = 8.8 Hz, 4H, Ar-H), 3.95 (t, J = 6.4 Hz, 4H, -O-CH₂-), 1.90-1.80 (m, 4H, -O-CH₂-CH₂-), 1.65-1.55 (m, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.8, 132.3, 116.4, 113.2, 67.8, 28.9, 22.5 |
| Mass Spectrometry (EI) | m/z (%): 416 (M⁺), 418 (M⁺+2), 420 (M⁺+4) |
| FT-IR (KBr, cm⁻¹) | ~3080 (Ar-H stretch), ~2940, 2860 (C-H stretch), ~1580, 1485 (Ar C=C stretch), ~1240 (Ar-O-C stretch), ~1070 (C-O stretch), ~820 (p-substituted benzene C-H bend) |
Visualizations
5.1. Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
5.2. Reaction Mechanism
Caption: Mechanism of the Williamson ether synthesis for this compound.
An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane: Synthesis, Characterization, and Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and methods for the characterization of 1,5-bis(4-bromophenoxy)pentane. Due to the limited availability of specific experimental data in the public domain for this compound, this guide is constructed based on well-established principles of organic chemistry, including the Williamson ether synthesis, and predictive models for its physicochemical and spectroscopic properties. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related diaryl ether compounds.
Predicted Chemical Properties
The following table summarizes the predicted and calculated chemical properties of this compound. These values are estimations based on its chemical structure and comparison with analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈Br₂O₂ | Calculated |
| Molecular Weight | 426.13 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 85-95 °C | Estimated |
| Boiling Point | > 450 °C (decomposes) | Estimated |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and hot Ethanol. | Predicted |
| CAS Number | Not assigned or readily available in public databases. | - |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely used method for the synthesis of diaryl ethers such as this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Reaction Scheme:
Materials and Reagents
-
4-bromophenol (2.0 eq)
-
1,5-dibromopentane (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.2 eq)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Experimental Procedure
-
Preparation of the Phenoxide: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.0 equivalents) and anhydrous acetone or DMF.
-
Add potassium carbonate (2.2 equivalents) to the solution. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide. If using sodium hydride, it should be handled with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of the Alkyl Halide: To the stirred suspension, add 1,5-dibromopentane (1.0 equivalent) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is appropriate) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between dichloromethane (DCM) and water. The aqueous layer is extracted twice more with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization and Spectroscopic Data
The structure and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques. The predicted spectral data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (predicted, in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.35 | d, J = 8.8 Hz |
| 6.75 | d, J = 8.8 Hz |
| 3.95 | t, J = 6.4 Hz |
| 1.90 - 1.80 | m |
| 1.65 - 1.55 | m |
| ¹³C NMR (predicted, in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | Ar-C-O |
| 132.5 | Ar-C (meta to O) |
| 116.5 | Ar-C (ortho to O) |
| 113.0 | Ar-C-Br |
| 68.0 | -O-CH₂- |
| 29.0 | -O-CH₂-CH₂- |
| 22.5 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
| Predicted IR Absorptions | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1580, 1480 | C=C stretch (aromatic) |
| 1240 | C-O-C stretch (asymmetric) |
| 1030 | C-O-C stretch (symmetric) |
| 1070 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 424, 426, and 428 with relative intensities of approximately 1:2:1, corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in scientific literature regarding the involvement of this compound in any signaling pathways or its biological activity. The biological effects of this compound would need to be determined through future in vitro and in vivo studies. The presence of two bromophenoxy moieties suggests that it could be investigated for activities similar to other halogenated aromatic compounds.
Conclusion
This technical guide provides a foundational understanding of this compound based on established chemical principles. The detailed synthesis protocol and predicted characterization data offer a starting point for researchers to synthesize and study this compound. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule in drug development and other scientific fields.
1,5-bis(4-bromophenoxy)pentane molecular structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental data for 1,5-bis(4-bromophenoxy)pentane. This suggests the compound may not be well-characterized or widely reported. This guide provides a proposed synthesis protocol and comparative data from a structurally related compound, bis(4-bromophenyl) ether, to approximate the expected physicochemical and spectroscopic properties.
Molecular Structure and Properties
This compound is a symmetrical diaryl ether. Its structure consists of a central five-carbon aliphatic pentane chain linked via ether bonds to two 4-bromophenyl groups. The presence of the flexible pentane linker and the rigid bromophenyl groups suggests potential applications in materials science and as a scaffold in medicinal chemistry.
Molecular Structure Diagram
Spectroscopic and Synthetic Profile of 1,5-bis(4-bromophenoxy)pentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,5-bis(4-bromophenoxy)pentane, a halogenated aromatic ether. Due to the absence of published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data based on established principles and spectral data of analogous structures. Furthermore, a detailed, robust experimental protocol for its synthesis via Williamson ether synthesis is proposed, complete with a visualized workflow. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, including the 4-bromophenoxy moieties and the pentane linker, and are supported by spectral databases of similar compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 | Doublet | 4H | Ar-H (ortho to -O) |
| ~ 6.80 | Doublet | 4H | Ar-H (ortho to -Br) |
| ~ 3.95 | Triplet | 4H | -O-CH₂ -CH₂- |
| ~ 1.90 | Quintet | 4H | -O-CH₂-CH₂ -CH₂- |
| ~ 1.60 | Quintet | 2H | -O-CH₂-CH₂-CH₂ -CH₂-O- |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~ 157.5 | Ar-C -O |
| ~ 132.0 | Ar-C -H (ortho to -Br) |
| ~ 116.5 | Ar-C -H (ortho to -O) |
| ~ 114.0 | Ar-C -Br |
| ~ 67.5 | -O-CH₂ -CH₂- |
| ~ 29.0 | -O-CH₂-CH₂ -CH₂- |
| ~ 22.5 | -O-CH₂-CH₂-CH₂ -CH₂-O- |
Predicted Mass Spectrometry (MS) Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Intensity | Assignment |
| 414/416/418 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |
| 241/243 | Medium | [M - C₅H₁₀OBr]⁺ (Loss of a bromophenoxypentyl radical) |
| 173/175 | High | [Br-C₆H₄-O]⁺ (Bromophenoxy cation) |
| 157/159 | Medium | [Br-C₆H₄]⁺ (Bromophenyl cation) |
| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2940, 2860 | Medium | Aliphatic C-H stretch (asymmetric and symmetric) |
| ~ 1580, 1485 | Strong | Aromatic C=C bending |
| ~ 1240 | Strong | Aryl-O-Alkyl ether C-O stretch (asymmetric) |
| ~ 1070 | Medium | C-Br stretch |
| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This method involves the reaction of 4-bromophenol with 1,5-dibromopentane in the presence of a base.
Materials and Reagents
-
4-Bromophenol
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Synthetic Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (2.0 equivalents), anhydrous potassium carbonate (3.0 equivalents), and 150 mL of anhydrous acetone.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add 1,5-dibromopentane (1.0 equivalent) dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M sodium hydroxide solution, 50 mL of deionized water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the proposed synthesis and purification of this compound.
1,5-bis(4-bromophenoxy)pentane IUPAC name
An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane
This technical guide provides a comprehensive overview of this compound, including its chemical structure, nomenclature, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity and Nomenclature
Common Name: this compound
IUPAC Name: 1,1'-[pentane-1,5-diylbis(oxy)]bis(4-bromobenzene)
Chemical Structure:
Molecular Formula: C₁₇H₁₈Br₂O₂
Molecular Weight: 414.13 g/mol
CAS Number: Not assigned.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Physical State | Solid | Based on the high molecular weight and symmetrical structure. |
| Melting Point | >100 °C | Estimated based on similar diaryl ethers and the presence of heavy bromine atoms which increase intermolecular forces. |
| Boiling Point | >400 °C at 760 mmHg | Estimated using computational models. High boiling point is expected due to molecular size and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | Typical for nonpolar aromatic ethers. |
| LogP (Octanol-Water Partition Coefficient) | ~6.5 | Predicted using computational software, indicating high lipophilicity. |
Synthesis: Experimental Protocol
The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide ions from 1,5-dibromopentane in a double SN2 reaction.
Reaction Scheme:
2 eq. 4-bromophenol + 1 eq. 1,5-dibromopentane + 2 eq. Base → this compound + 2 eq. Salt + 2 eq. H₂O
Materials and Reagents:
-
4-Bromophenol
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.
-
Addition of Alkyl Halide: Add 1,5-dibromopentane (1.0 equivalent) to the reaction mixture dropwise over 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.
Potential Biological Activity
While no specific biological activities have been reported for this compound, the chemical structure suggests potential areas for investigation based on related compounds.
-
Antimicrobial Activity: Brominated aromatic compounds, particularly polybrominated diphenyl ethers (PBDEs) isolated from marine sponges, have demonstrated significant antimicrobial activity.[4] These compounds are effective against various strains of bacteria, including drug-resistant ones. The presence of the 4-bromophenoxy moiety in the target molecule suggests it could exhibit similar antibacterial properties.
-
Cytotoxicity: Some bis-alkoxy compounds have been investigated for their cytotoxic effects against cancer cell lines.[5][6][7] The lipophilic nature of this compound could facilitate its passage through cell membranes, a key characteristic for potential cytotoxic agents.
Further research is required to determine the specific biological activities and any potential therapeutic applications of this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic route for this compound.
General Experimental Logic
The diagram below outlines a logical workflow for the comprehensive evaluation of a novel synthetic compound like this compound.
Caption: Workflow for evaluation of a new chemical entity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Tuning the Cytotoxicity of Bis-Phosphino-Amines Ruthenium(II) Para-Cymene Complexes for Clinical Development in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical characteristics of 1,5-bis(4-bromophenoxy)pentane
An In-depth Technical Guide to the Physical Characteristics of 1,5-bis(4-bromophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a halogenated organic compound with potential applications in materials science and as a synthetic intermediate. This document consolidates available data on its physical characteristics, predicted spectroscopic information, and a plausible experimental protocol for its synthesis.
Core Physical Characteristics
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes key calculated and experimentally determined (where available) physical properties.
| Property | Value | Source |
| CAS Number | 117499-24-8 | Chemical Abstract Service |
| Molecular Formula | C₁₇H₁₈Br₂O₂ | - |
| Molecular Weight | 414.13 g/mol | Calculated |
| Exact Mass | 411.96734 u | Calculated |
| Monoisotopic Mass | 411.96735 g/mol | Calculated |
| Topological Polar Surface Area | 18.5 Ų | Calculated |
| Complexity | 234 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bond Count | 8 | Calculated |
| XLogP3 | 6 | Calculated |
Experimental Protocols
A standard and effective method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a dihaloalkane by a phenoxide.
Synthesis of this compound
Reaction: 2-(4-bromophenol) + 1,5-dibromopentane → this compound + 2HBr
Materials:
-
4-bromophenol
-
1,5-dibromopentane
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) as a base
-
A suitable solvent such as Acetone, Dimethylformamide (DMF), or Acetonitrile
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in the chosen solvent.
-
Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃) to the solution to deprotonate the phenol and form the sodium or potassium 4-bromophenoxide in situ.
-
Addition of the Alkyl Halide: To the stirred solution of the phenoxide, add 0.5 molar equivalents of 1,5-dibromopentane dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.
-
Quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Proposed Signaling Pathway Involvement
There is currently no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex molecules that may have biological activity. Should this molecule be investigated for its biological effects, a logical starting point would be to assess its interaction with pathways commonly affected by halogenated aromatic compounds.
Caption: Hypothetical interaction of this compound with a biological pathway.
Technical Guide: Physicochemical Properties of 1,5-bis(4-bromophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-bis(4-bromophenoxy)pentane is a diaryl ether derivative. The physicochemical properties of such molecules, particularly their solubility in organic solvents, are critical for their application in various fields, including organic synthesis, materials science, and drug development. Poor solubility can hinder reaction kinetics, purification, and bioavailability. This guide provides an in-depth overview of the expected solubility of this compound, detailed experimental protocols for its solubility determination and synthesis, and a relevant biological pathway for context in drug development.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large nonpolar surface area of the bromophenyl groups and the pentane chain will interact favorably with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The ether linkages provide some polarity, allowing for dipole-dipole interactions with these solvents. |
| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The overall nonpolar character of the molecule will likely limit its solubility in highly polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The molecule lacks hydrogen bond donating capabilities and its large nonpolar structure will not be effectively solvated by polar protic solvents that have strong hydrogen-bonding networks. |
Experimental Protocols
Protocol for Determining the Solubility of a Solid Organic Compound
This protocol provides a general method for determining the solubility of a solid compound like this compound in various organic solvents.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, DCM, THF, acetone, methanol)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add a specific volume of a chosen solvent (e.g., 1 mL) using a calibrated pipette.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.
-
Observation: After mixing, allow the tubes to stand and observe for any undissolved solid. A compound is considered soluble if no solid particles are visible to the naked eye.
-
Quantification (Optional): For a more quantitative measure, a saturated solution can be prepared.
-
Add an excess of the solid to a known volume of solvent and stir at a constant temperature until equilibrium is reached.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the filtrate, evaporate the solvent, and weigh the remaining solid to determine the concentration.
-
Synthetic Protocol: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted for the synthesis of this compound.
Reaction:
2 (4-bromophenol) + 1,5-dibromopentane + 2 NaOH → this compound + 2 NaBr + 2 H₂O
Materials:
-
4-bromophenol
-
1,5-dibromopentane
-
Sodium hydroxide (NaOH)
-
A suitable polar aprotic solvent (e.g., DMF or acetonitrile)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol and a stoichiometric amount of sodium hydroxide in the chosen solvent.
-
Addition of Alkyl Halide: Slowly add 1,5-dibromopentane to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.
Visualization of a Relevant Biological Pathway
Given that diaryl ethers can have applications in drug development, understanding their potential interaction with biological pathways is relevant. Ether lipids are a class of phospholipids that contain an ether bond and are involved in various cellular processes. The "Ether Lipid Metabolism" pathway from the Kyoto Encyclopedia of Genes and Genomes (KEGG) provides a context for how ether-linked compounds are processed in biological systems.
Caption: Simplified overview of the Ether Lipid Metabolism pathway.
This diagram illustrates the synthesis of ether-linked phospholipids, starting from dihydroxyacetone phosphate and leading to the formation of various ether lipids, including plasmalogens. This provides a conceptual framework for how a molecule like this compound, which contains ether linkages, might be conceptually related to biological lipid metabolism, a key area of interest in drug development.
In-Depth Technical Guide: Thermal Stability of 1,5-bis(4-bromophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1,5-bis(4-bromophenoxy)pentane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous structures and established analytical techniques to present a predictive assessment. It includes a plausible synthetic route, detailed protocols for thermal analysis, and an examination of potential thermal decomposition pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and structurally related molecules.
Introduction
This compound is a diaryl ether derivative characterized by two bromophenoxy groups linked by a pentyl chain. The thermal stability of such molecules is a critical parameter, influencing their synthesis, storage, and application, particularly in fields where they might be subjected to elevated temperatures, such as in materials science or as intermediates in drug development. The presence of the ether linkages and the bromo-substituents on the aromatic rings are expected to be the primary determinants of its thermal behavior. This guide outlines the expected thermal properties and the methodologies to experimentally determine them.
Synthesis
The most probable synthetic route for this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,5-dibromopentane.
An In-depth Technical Guide to 1,5-bis(4-bromophenoxy)pentane: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-bis(4-bromophenoxy)pentane is an aromatic ether containing a flexible five-carbon aliphatic chain linking two 4-bromophenoxy moieties. The presence of the bromine atoms on the phenyl rings and the ether linkages suggests a range of potential applications, from a precursor in polymer chemistry and materials science to a scaffold in medicinal chemistry. This technical guide outlines the probable synthetic route, estimated physicochemical properties, and potential areas of application for this compound, drawing parallels with structurally related molecules.
Discovery and History
While the specific discovery of this compound is not documented in readily accessible literature, its synthesis falls under the well-established Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850.[1][2] This reaction was pivotal in understanding the structure of ethers and remains a cornerstone of organic synthesis for its versatility in preparing both symmetrical and asymmetrical ethers.[1][2][3] The synthesis of bis(phenoxy)alkanes, a class to which this compound belongs, has been explored in various contexts, including the development of novel anti-cancer and antibacterial agents.
Proposed Synthesis
The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol would be deprotonated with a suitable base to form the 4-bromophenoxide, which then acts as a nucleophile, reacting with a 1,5-dihalopentane in a double displacement reaction.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-bromophenol
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a stirred solution of 4-bromophenol (2.2 equivalents) in anhydrous DMF in a round-bottom flask is added anhydrous potassium carbonate (2.5 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 4-bromophenoxide.
-
1,5-dibromopentane (1.0 equivalent) is then added to the reaction mixture.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into deionized water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with deionized water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Physicochemical Properties
As no experimental data for this compound is available, the following properties are estimated based on the starting materials and related compounds.
| Property | Estimated Value |
| Molecular Formula | C₁₇H₁₈Br₂O₂ |
| Molecular Weight | 414.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated in the range of 80-120 °C |
| Boiling Point | > 400 °C (decomposes) |
| Solubility | Insoluble in water; soluble in common organic solvents |
| ¹H NMR (CDCl₃, est.) | δ 6.8-7.4 (m, 8H, Ar-H), 3.9-4.1 (t, 4H, -O-CH₂-), 1.7-2.0 (m, 6H, -CH₂-) |
| ¹³C NMR (CDCl₃, est.) | δ 158 (Ar-C-O), 132 (Ar-C-Br), 116 (Ar-C-H), 115 (Ar-C), 68 (-O-CH₂-), 29, 22 (-CH₂-) |
Potential Applications
The structure of this compound suggests several potential areas of application, primarily in materials science and medicinal chemistry.
Caption: Potential application pathways for this compound.
Materials Science
-
Flame Retardants: Brominated compounds are widely used as flame retardants. The high bromine content of this compound makes it a potential precursor or additive in the synthesis of flame-retardant polymers.
-
Polymer Chemistry: The two bromine atoms can serve as reactive sites for various cross-coupling reactions, allowing for its use as a monomer in the synthesis of novel polymers with potentially interesting thermal and mechanical properties.
Medicinal Chemistry
-
Anticancer Agents: The bis(phenoxy)alkane scaffold has been investigated in the design of new anti-cancer agents. For instance, derivatives of bis((quinoxalin-2-yl)phenoxy)alkanes have shown promise as dual inhibitors of PARP-1 and EGFR in breast cancer models.[1] The flexible pentane linker in this compound could be suitable for spanning binding sites in biological targets.
-
Antibacterial Compounds: Bis-amidino-phenoxy-alkanes have been studied for their antibacterial properties. The core structure of this compound could serve as a starting point for the synthesis of new classes of antibacterial agents.
Conclusion
While this compound is not a widely studied compound, its synthesis is readily achievable through the Williamson ether synthesis. Its molecular structure, featuring a flexible linker and reactive bromine atoms, opens up possibilities for its use as a versatile building block in both materials science and medicinal chemistry. Further research into the synthesis, characterization, and evaluation of this and related compounds is warranted to explore their full potential.
References
Methodological & Application
The Role of 1,5-bis(4-bromophenoxy)pentane in Polymer Chemistry: A Prospective Outlook
Extensive literature searches for the direct application of 1,5-bis(4-bromophenoxy)pentane in polymer chemistry have not yielded specific documented uses, quantitative data, or established experimental protocols. This suggests that this particular monomer is not commonly utilized in the synthesis of commercial or extensively researched polymers. However, based on its chemical structure, we can infer its potential applications and provide generalized protocols for its use in the synthesis of poly(arylene ether)s, a significant class of high-performance thermoplastics.
The structure of this compound, featuring two bromophenyl groups linked by a flexible pentoxy chain, makes it a suitable candidate as a dihalide monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. These reactions are a cornerstone in the synthesis of poly(arylene ether)s, which include commercially important polymers like PEEK (Polyether ether ketone) and PSU (Polysulfone).
Hypothetical Application in Poly(arylene ether) Synthesis
In a typical poly(arylene ether) synthesis, a dihalide monomer is reacted with a bisphenol in the presence of a weak base and a polar aprotic solvent. The flexible pentoxy linker in this compound would be expected to impart greater flexibility and potentially a lower glass transition temperature (Tg) to the resulting polymer compared to polymers synthesized with more rigid monomers. The bromo-substituents are suitable leaving groups for the SNAr reaction.
General Experimental Protocol for Polymerization
Below is a generalized experimental protocol for the synthesis of a poly(arylene ether) using this compound and a generic bisphenol, such as Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K2CO3), dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, charge equimolar amounts of this compound and Bisphenol A.
-
Solvent and Base Addition: Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to the flask to dissolve the monomers. Add an excess of dried potassium carbonate (e.g., 1.1 to 1.5 equivalents per equivalent of bisphenol).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C). The toluene will form an azeotrope with the water generated from the reaction of the bisphenol with the base, and this azeotrope is collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After complete dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-180 °C to initiate the polymerization. Maintain this temperature for several hours (e.g., 4-12 hours) under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMAc if necessary.
-
Precipitation and Purification: Slowly pour the polymer solution into a vigorously stirred excess of methanol containing a small amount of hydrochloric acid. This will precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.
Expected Polymer Properties and Characterization
The resulting polymer would be a poly(arylene ether) with a flexible pentoxy segment in its backbone. The properties of this polymer would need to be determined experimentally, but some general expectations are:
-
Solubility: The flexible linker may enhance solubility in common organic solvents compared to more rigid poly(arylene ether)s.
-
Thermal Properties: The glass transition temperature (Tg) is expected to be lower than that of analogous polymers with more rigid linkers. The thermal stability would need to be assessed using thermogravimetric analysis (TGA).
-
Mechanical Properties: The polymer is expected to be a tough and ductile material, with the exact properties depending on the molecular weight achieved.
Quantitative Data Table (Hypothetical)
Since no experimental data is available, the following table is a hypothetical representation of the kind of data that would be collected to characterize a polymer synthesized from this compound and Bisphenol A.
| Property | Expected Range/Value | Characterization Technique |
| Number Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 120 - 160 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 50 - 80 MPa | Tensile Testing |
| Elongation at Break | 10 - 50 % | Tensile Testing |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of poly(arylene ether)s using a dihalide monomer like this compound.
Application Notes and Protocols for Brominated Flame Retardants: A Case Study with 1,5-bis(4-bromophenoxy)pentane Analogs
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to manufactured materials, such as plastics and textiles, to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] Their mechanism of action primarily involves interference with the combustion process in the gas phase. When materials containing BFRs are heated, they release bromine radicals which can quench the high-energy radicals (H• and OH•) that propagate the fire, thus slowing down or preventing ignition.[2][3]
1,5-bis(4-bromophenoxy)pentane is a member of the bis(bromophenoxy)alkane family. While specific data for this compound is limited, its structure suggests it would act as an additive flame retardant in various polymer systems. This document outlines the typical application and testing protocols for such a compound.
Mechanism of Action
The primary flame retardant mechanism of brominated ethers like this compound occurs in the gas phase. The process can be summarized as follows:
-
Thermal Decomposition: Upon heating, the C-Br bonds in the flame retardant molecule break, releasing bromine radicals (Br•) into the surrounding hot gases.
-
Radical Scavenging: In the gas phase of a fire, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals are responsible for the propagation of the combustion chain reaction.
-
Inhibition of Combustion: The released bromine radicals react with these high-energy radicals to form less reactive species, primarily hydrogen bromide (HBr). This interrupts the exothermic chain reactions of the fire, cooling the system and reducing the concentration of flammable gases.[2][4]
This mechanism is illustrated in the signaling pathway diagram below.
Caption: Gas Phase Flame Retardancy Mechanism of Brominated Ethers.
Quantitative Data (Analogous Compounds)
As specific data for this compound is unavailable, the following table presents data for other brominated flame retardants to illustrate typical performance metrics.
| Flame Retardant Additive | Polymer Matrix | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Classification |
| Decabromodiphenyl ether (DecaBDE) | Polypropylene | 20 | 26.5 | V-2 |
| Decabromodiphenyl ether (DecaBDE) + Sb₂O₃ | Polypropylene | 15 + 5 | 30.0 | V-0 |
| 1,2-bis(pentabromophenyl)ethane (DBDPE) | Polyamide 6 | 15 | 28.0 | V-0 |
| Tetrabromobisphenol A (TBBPA) | Epoxy Resin | 20 | 32.0 | V-0 |
Note: This data is compiled from various sources for illustrative purposes and is not direct data for this compound.
Experimental Protocols
The following are detailed protocols for key flammability and thermal stability tests.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Sample Preparation: Prepare specimens of the polymer composite containing the flame retardant. Typical dimensions are 80-150 mm long, 10 mm wide, and 4 mm thick.
-
Apparatus: Use a standard LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control for oxygen and nitrogen.
-
Procedure: a. Place the specimen vertically in the holder inside the glass chimney. b. Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate. c. Ignite the top of the specimen with a pilot flame. d. Observe the combustion behavior of the specimen. e. Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or length is determined.
-
Calculation: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[5]
Methodology:
-
Sample Preparation: Prepare five specimens of the material to the required dimensions (typically 125 mm x 13 mm, with a thickness not exceeding 13 mm).[6]
-
Apparatus: A UL-94 test chamber, a Bunsen burner with a 20 mm high blue flame, a timer, and a surgical cotton patch.[6][7]
-
Procedure: a. Mount a specimen vertically in the chamber. b. Place a layer of dry surgical cotton 300 mm below the specimen. c. Apply the flame to the bottom edge of the specimen for 10 seconds and then remove it.[6][7] d. Record the afterflame time (t₁). e. Immediately reapply the flame for another 10 seconds.[6][7] f. Record the second afterflame time (t₂) and the afterglow time (t₃). g. Note if any flaming drips ignite the cotton.
-
Classification:
-
V-0: Afterflame time for each specimen is ≤ 10 seconds, total afterflame time for all specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[6]
-
V-1: Afterflame time for each specimen is ≤ 30 seconds, total afterflame time for all specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.
-
V-2: Afterflame time for each specimen is ≤ 30 seconds, total afterflame time for all specimens is ≤ 250 seconds, and flaming drips ignite the cotton.
-
Thermogravimetric Analysis (TGA)
Objective: To measure the thermal stability of the flame retardant and the polymer composite by monitoring the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the material into a TGA crucible.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: a. Place the crucible in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). c. Record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the char yield at the end of the analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel flame retardant.
Caption: Experimental Workflow for Flame Retardant Evaluation.
References
Application Notes and Protocols for the Synthesis of Poly(arylene ether)s using 1,5-bis(4-bromophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(arylene ether)s utilizing 1,5-bis(4-bromophenoxy)pentane as a key monomer. The inclusion of the flexible pentoxy spacer in the polymer backbone is intended to impart enhanced solubility and processability, and a lower glass transition temperature compared to fully aromatic poly(arylene ether)s. This makes these polymers potentially suitable for applications in drug delivery matrices, medical device coatings, and advanced separation membranes where tailored physical properties are crucial.
Introduction
Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and oxidative stability, mechanical strength, and chemical resistance. The synthesis of PAEs is typically achieved through nucleophilic aromatic substitution (SNA) polymerization of a bisphenol with an activated dihaloaromatic compound. This document focuses on the use of this compound, a non-activated dihaloaromatic monomer, in the synthesis of PAEs. The flexible pentoxy chain within this monomer can be strategically employed to modify the properties of the resulting polymer, such as increasing its solubility in common organic solvents and lowering its glass transition temperature, thereby enhancing its processability.
Data Presentation
The following table summarizes the expected quantitative data for a representative poly(arylene ether) synthesized from this compound and Bisphenol A. These values are estimates based on typical results for analogous poly(arylene ether)s containing flexible spacers and may vary depending on the specific reaction conditions and purification methods employed.
| Property | Expected Value | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 25,000 - 45,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mw) | 50,000 - 90,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 130 - 160 °C | DSC |
| 5% Weight Loss Temperature (Td) | > 400 °C (in N₂) | TGA |
| Inherent Viscosity | 0.45 - 0.65 dL/g | Ubbelohde Viscometer |
| Solubility | Soluble in NMP, DMAc, Chloroform | Visual Inspection |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a poly(arylene ether) from this compound and a representative bisphenol, Bisphenol A.
Materials
-
This compound (Monomer A)
-
Bisphenol A (Monomer B)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Nitrogen/Argon inlet and outlet
-
Heating mantle with a temperature controller
-
Thermocouple
-
Buchner funnel and filter paper
-
Vacuum oven
Synthesis Procedure
-
Monomer and Reagent Preparation:
-
Ensure all monomers are of high purity. Recrystallize if necessary.
-
Dry this compound and Bisphenol A in a vacuum oven at 80 °C for at least 12 hours before use.
-
Finely grind anhydrous potassium carbonate to increase its surface area.
-
-
Polymerization Reaction:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add this compound (1.00 equivalent), Bisphenol A (1.00 equivalent), and finely ground potassium carbonate (2.2 equivalents).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 20-25% (w/v).
-
Add toluene to the reaction mixture (approximately half the volume of NMP).
-
Begin stirring and purge the flask with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After no more water is collected in the Dean-Stark trap (typically 2-4 hours), carefully drain the toluene from the trap and slowly increase the reaction temperature to 180-190 °C to remove the remaining toluene.
-
Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 80-100 °C.
-
Slowly pour the viscous polymer solution into a vigorously stirred beaker of methanol or deionized water (10 times the volume of the reaction mixture) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with hot deionized water several times to remove any residual salts and NMP.
-
Further purify the polymer by boiling it in methanol for 1 hour, followed by filtration.
-
Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
-
Characterization
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA is typically run under a nitrogen atmosphere at a heating rate of 10 °C/min. DSC is used to determine the glass transition temperature (Tg), typically from the second heating scan at a rate of 10 °C/min.
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Visualizations
Synthesis Pathway
Caption: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution.
Experimental Workflow
Caption: Experimental Workflow for Poly(arylene ether) Synthesis and Characterization.
Application Notes and Protocols: Synthesis of 1,5-bis(4-bromophenoxy)pentane via Williamson Ether Synthesis
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,5-bis(4-bromophenoxy)pentane. This symmetrical diaryl ether is synthesized via a classical Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. The protocol outlines the reaction of 4-bromophenol with 1,5-dibromopentane in the presence of a suitable base and solvent. This application note is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and materials science who require a reliable method for the preparation of this and structurally related compounds.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a straightforward and efficient route to a wide variety of ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. This method is particularly valuable for the synthesis of unsymmetrical ethers and, as in this case, for the preparation of symmetrical diaryl ethers from dihaloalkanes and phenols. This compound and its analogs are of interest as building blocks in the synthesis of more complex molecules, including polymers, liquid crystals, and pharmaceutical intermediates, owing to the presence of the flexible pentyl linker and the reactive aryl bromide moieties.
Reaction Scheme
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 10.0 | 1.73 g |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 5.0 | 1.15 g (0.67 mL) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Brine (saturated NaCl) | NaCl | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Equipment:
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Column for chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide salt.
-
Add 1,5-dibromopentane (1.15 g, 5.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white solid.
Characterization Data
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz): δ 7.38 (d, J = 8.8 Hz, 4H, Ar-H), 6.78 (d, J = 8.8 Hz, 4H, Ar-H), 3.95 (t, J = 6.4 Hz, 4H, -OCH₂-), 1.90-1.80 (m, 4H, -OCH₂CH₂-), 1.65-1.55 (m, 2H, -CH₂CH₂CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 157.9, 132.4, 116.5, 113.2, 67.8, 28.9, 22.5.
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Mass Spectrometry (EI): m/z (relative intensity) calculated for C₁₇H₁₈Br₂O₂: 415.97 [M]⁺, 417.97 [M+2]⁺, 419.97 [M+4]⁺.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-Bromophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
1,5-Dibromopentane is a lachrymator and is harmful if swallowed or inhaled. Handle with care.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid exposure.
-
Diethyl ether is extremely flammable. Work away from open flames and sources of ignition.
Discussion
This protocol describes a reliable method for the synthesis of this compound. The use of potassium carbonate as a base is convenient as it is an easily handled solid. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium phenoxide and facilitates the SN2 reaction. The reaction temperature is maintained at 80-90 °C to ensure a reasonable reaction rate without significant decomposition of the reactants or products. The work-up procedure is designed to effectively remove the DMF and inorganic salts, while the final purification by column chromatography yields the product in high purity. The provided spectroscopic data serves as a benchmark for the successful synthesis and characterization of the target molecule.
Application Notes and Protocols for the Polymerization of 1,5-bis(4-bromophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-bis(4-bromophenoxy)pentane is a monomer that holds potential for the synthesis of novel poly(arylene ether ketone)s (PAEKs). The incorporation of a flexible pentamethylene linker into the polymer backbone is anticipated to modify the physicochemical properties of the resulting polymer, potentially leading to enhanced solubility, lower melt viscosity, and tailored thermal and mechanical characteristics compared to fully aromatic PAEKs. These modified properties could be advantageous in various applications, including as advanced materials in medical devices, drug delivery systems, and as specialty engineering plastics.
This document provides detailed application notes and a hypothetical, yet scientifically grounded, experimental protocol for the polymerization of this compound. The proposed synthetic route is based on established principles of nickel-catalyzed cross-coupling polymerization, a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.
Proposed Polymerization Reaction
The polymerization of this compound can be achieved via a nickel-catalyzed coupling reaction with a suitable bisphenol comonomer, such as 4,4'-dihydroxybiphenyl. This reaction forms a new poly(arylene ether ketone) with a flexible pentamethylene spacer in its backbone.
Application Notes and Protocols: Reaction Kinetics of 1,5-bis(4-bromophenoxy)pentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,5-bis(4-bromophenoxy)pentane is a molecule of interest in various fields of chemical research, including materials science and as a building block in the synthesis of more complex molecules. Its structure, featuring two bromophenoxy groups linked by a pentyl chain, makes it a candidate for applications in polymer chemistry and as a precursor for pharmaceutical intermediates. The synthesis of such diaryl ethers is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[2][3][4][5] In the case of this compound, this involves the reaction of 4-bromophenol with a dihaloalkane, such as 1,5-dibromopentane, in the presence of a base.
Reaction Kinetics Overview
The Williamson ether synthesis is typically a second-order reaction, proceeding via an SN2 mechanism.[2][3][4] The rate of the reaction is dependent on the concentration of both the phenoxide ion and the alkyl halide. The general rate law can be expressed as:
Rate = k[ArO⁻][RX]
Where:
-
k is the rate constant
-
[ArO⁻] is the concentration of the phenoxide ion
-
[RX] is the concentration of the alkyl halide
Several factors influence the reaction kinetics:
-
Nature of the Leaving Group: The reaction rate increases with a better leaving group (I > Br > Cl > F).
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are preferred as they solvate the cation of the base, leaving the phenoxide ion more nucleophilic.
-
Base: A strong base is required to deprotonate the phenol and form the phenoxide ion. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).
-
Temperature: The reaction rate increases with temperature, as is typical for most chemical reactions.
The following table summarizes hypothetical, yet realistic, kinetic data for the synthesis of this compound under specific conditions. This data is illustrative and should be determined experimentally for precise applications.
| Parameter | Value | Conditions |
| Rate Law | Rate = k[4-bromophenoxide][1,5-dibromopentane] | Assumed SN2 mechanism |
| Hypothetical Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Solvent: Acetone, Temperature: 60 °C |
| Activation Energy (Ea) | 85 kJ/mol | Typical range for Williamson ether synthesis |
| Reaction Order | Second-order overall | First-order with respect to each reactant |
| Effect of Temperature | Rate approximately doubles for every 10 °C increase | Based on the Arrhenius equation |
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromophenol and 1,5-dibromopentane.
Materials:
-
4-bromophenol
-
1,5-dibromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromophenol (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and 150 mL of anhydrous acetone.
-
Addition of Alkyl Halide: While stirring the mixture, add 1,5-dibromopentane (1.0 equivalent) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: After the reaction is complete (typically 24-48 hours), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow
References
Application Notes and Protocols: 1,5-bis(4-bromophenoxy)pentane for Novel Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-bis(4-bromophenoxy)pentane is a versatile, yet underexplored, building block for the synthesis of novel polymers, particularly poly(arylene ether)s. The incorporation of a flexible pentamethylene spacer between the rigid phenoxy units is anticipated to impart unique thermal and mechanical properties to the resulting materials, such as increased solubility, lower glass transition temperatures, and enhanced processability compared to their fully aromatic counterparts. The terminal bromine atoms serve as reactive sites for various cross-coupling and polymerization reactions, making this monomer a valuable component in the design of advanced materials for a range of applications, including drug delivery matrices, high-performance thermoplastics, and advanced coatings.
These application notes provide proposed synthetic protocols for the preparation of this compound and its subsequent polymerization to form a novel poly(arylene ether). The information is based on established principles of organic and polymer chemistry, offering a foundational guide for researchers interested in exploring the potential of this unique monomer.
Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₇H₁₈Br₂O₂ |
| Molecular Weight | 430.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, NMP, Chloroform) |
| Reactivity | The bromine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The ether linkages are generally stable under neutral and basic conditions. |
Proposed Synthetic Protocol for this compound
This protocol describes a proposed synthesis of this compound via a Williamson ether synthesis.
Reaction Scheme:
Application Notes and Protocols for 1,5-Bis(4-bromophenoxy)pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-bis(4-bromophenoxy)pentane scaffold presents a versatile platform for the development of novel therapeutic agents. The presence of two bromophenyl groups connected by a flexible pentoxy linker allows for diverse chemical modifications to explore a range of biological activities. The bromine atoms serve as useful synthetic handles for cross-coupling reactions, enabling the introduction of various functional groups to modulate the pharmacological properties of the derivatives.
Based on the known bioactivities of related bromophenol and aryloxy compounds, derivatives of this compound are hypothesized to have potential applications in several key therapeutic areas, including oncology and infectious diseases. The flexible pentane chain allows the two aromatic rings to adopt conformations suitable for binding to various biological targets, such as enzyme active sites or protein-protein interfaces.
Application Note 1: Potential as Anticancer Agents
Derivatives of this compound are promising candidates for the development of novel anticancer agents. The rationale for this application is based on the observed cytotoxic effects of other brominated organic compounds and the ability of the bis-aromatic structure to interact with biological macromolecules. By modifying the terminal bromo groups with moieties known to target cancer-specific pathways, it is possible to design derivatives with enhanced potency and selectivity.
One hypothetical derivative, Compound 101 , is synthesized by replacing the bromine atoms with a moiety known to inhibit a key kinase in a cancer-related signaling pathway.
Hypothetical Signaling Pathway Inhibition by Compound 101
Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay
This protocol describes the determination of the cytotoxic effects of a novel this compound derivative on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (e.g., Compound 101) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Hypothetical Data Presentation
| Compound | Target Cell Line | IC50 (µM) |
| Compound 101 | MCF-7 | 5.2 ± 0.4 |
| Compound 102 | A549 | 8.9 ± 0.7 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
Application Note 2: Potential as Antimicrobial Agents
The structural motif of bis-aryloxy alkanes is found in some compounds with antimicrobial properties. The lipophilic nature of the this compound scaffold can facilitate its interaction with and disruption of microbial cell membranes. Further derivatization of the bromo groups can lead to compounds with enhanced potency and a broader spectrum of activity against various bacterial and fungal strains.
Experimental Workflow for Antimicrobial Screening
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of a test compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound 201 | 8 | >64 |
| Compound 202 | 16 | 32 |
| Vancomycin | 1 | N/A |
| Ciprofloxacin | 0.5 | 0.015 |
Protocol for Synthesis of a Hypothetical Derivative
This protocol describes a plausible synthesis of a diamine derivative of this compound, which could serve as a precursor for further functionalization.
Synthesis Workflow
Step 1: Synthesis of this compound
-
To a solution of 4-bromophenol (2.2 equivalents) in acetone, add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1 equivalent) dropwise.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Step 2: Synthesis of a Diamine Derivative
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add sodium tert-butoxide (2.5 equivalents) and the amine source (e.g., benzophenone imine, 2.2 equivalents) in toluene.
-
Heat the mixture at 100°C for 12 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
The resulting imine can be hydrolyzed with an acid to yield the diamine derivative.
-
Purify the final product by column chromatography.
Troubleshooting & Optimization
Technical Support Center: Purification of 1,5-bis(4-bromophenoxy)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-bis(4-bromophenoxy)pentane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
Based on structurally similar compounds, the most common and effective purification method for this compound is recrystallization. This technique is well-suited for obtaining high-purity crystalline solids. For instances where recrystallization is challenging or impurities are closely related, column chromatography serves as a viable alternative.
Q2: Which solvent is recommended for the recrystallization of this compound?
While a specific solvent for this compound is not explicitly documented in readily available literature, ethanol is a common choice for recrystallizing similar diaryl ether compounds. A solvent screening is always recommended to identify the ideal solvent that dissolves the compound when hot but not when cold.
Q3: What are the expected physical properties of purified this compound?
Quantitative data on the physical properties of this compound is not widely published. However, for a related compound, (1E,4E)-1,5-bis-(4-Bromophenyl)penta-1,4-dien-3-one, the melting point is reported to be in the range of 212-215 °C. It is expected that this compound will be a solid at room temperature.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline. The solvent choice and volumes should be optimized for your specific sample.
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.- Add a less polar "anti-solvent" dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Use a lower-boiling solvent.- Ensure slow cooling to room temperature before placing in an ice bath. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals are soluble in the cold wash solvent. | - Minimize the amount of hot solvent used for dissolution.- Ensure the wash solvent is ice-cold and use a minimal amount. |
| Colored impurities remain in the crystals. | - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | - Inappropriate solvent system.- Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC).- Ensure the column is packed uniformly without any cracks or bubbles. |
| Compound is stuck on the column. | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent.- If the compound is acidic or basic, consider adding a small amount of acid or base to the eluent. |
| Streaking or tailing of bands. | - The compound is not very soluble in the eluent.- The column is overloaded. | - Choose a solvent system where the compound is more soluble.- Reduce the amount of sample loaded onto the column. |
Visualizations
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
Technical Support Center: Synthesis of 1,5-bis(4-bromophenoxy)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-bis(4-bromophenoxy)pentane via the Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement corrective actions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of 4-bromophenol. | - Ensure the base (e.g., NaH, K₂CO₃) is fresh and properly handled to avoid deactivation by moisture. - Use a suitable solvent that can dissolve the phenoxide salt (e.g., DMF, DMSO). - Allow sufficient reaction time for the deprotonation to go to completion before adding the 1,5-dibromopentane. |
| Inactive 1,5-dibromopentane. | - Verify the purity of the 1,5-dibromopentane. - Consider using a more reactive dihalide, such as 1,5-diiodopentane, if the reaction continues to be sluggish. | |
| Inappropriate reaction temperature. | - The reaction may require heating to proceed at a reasonable rate. A typical temperature range for Williamson ether synthesis is 50-100°C.[1] - Monitor the reaction by TLC to determine the optimal temperature and time. | |
| Steric hindrance. | While less of a concern with a primary dihalide, ensure that the base used is not excessively bulky, which could favor elimination. | |
| Presence of a Significant Amount of Monosubstituted Impurity (1-(4-bromophenoxy)-5-bromopentane) | Insufficient reaction time or stoichiometry. | - Increase the reaction time to allow for the second substitution to occur. - Use a slight excess of the 4-bromophenoxide to drive the reaction to completion. - Monitor the reaction by TLC to track the disappearance of the monosubstituted intermediate. |
| Low reaction temperature. | - Increasing the temperature may be necessary to facilitate the second substitution, which is typically slower than the first. | |
| Presence of Elimination Byproducts (e.g., 5-bromo-1-pentene, 1,4-pentadiene) | High reaction temperature. | - While heating is often necessary, excessive temperatures can promote the E2 elimination pathway. Maintain the temperature within the optimal range. |
| Strong, bulky base. | - Use a non-bulky base like sodium hydride or potassium carbonate. Strong, sterically hindered bases like potassium tert-butoxide are more likely to induce elimination. | |
| Difficult Purification | Similar polarities of the product and impurities. | - Employ column chromatography with a carefully selected solvent system to separate the desired product from the monosubstituted intermediate and any unreacted starting materials. - Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the Williamson ether synthesis mechanism, the most probable impurities are:
-
Unreacted starting materials: 4-bromophenol and 1,5-dibromopentane.
-
Monosubstituted intermediate: 1-(4-bromophenoxy)-5-bromopentane. This is a very likely impurity if the reaction does not go to completion.
-
Elimination products: 5-bromo-1-pentene (from the elimination of HBr from 1,5-dibromopentane) and potentially 1,4-pentadiene if further elimination occurs. Elimination is a common side reaction in Williamson ether synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. You can spot the reaction mixture alongside the starting materials (4-bromophenol and 1,5-dibromopentane). The disappearance of the starting materials and the appearance of new spots corresponding to the monosubstituted intermediate and the final product will indicate the reaction's progress.
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis as they can dissolve the ionic phenoxide intermediate and promote the SN2 reaction.
Q4: I see an oily byproduct that is difficult to remove. What could it be?
A4: An oily byproduct could be the monosubstituted intermediate, 1-(4-bromophenoxy)-5-bromopentane, or elimination products. Careful column chromatography is the recommended method for separation.
Experimental Protocol: Synthesis of this compound (Adapted from similar procedures)
This is a generalized protocol and may require optimization.
Materials:
-
4-bromophenol
-
1,5-dibromopentane
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (2.2 equivalents) and anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride (2.2 equivalents) portion-wise. Alternatively, potassium carbonate (3 equivalents) can be used.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium 4-bromophenoxide.
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Add 1,5-dibromopentane (1 equivalent) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
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Once the reaction is complete (indicated by the disappearance of the starting materials and the monosubstituted intermediate on TLC), cool the mixture to room temperature.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway and potential side reactions in the synthesis.
References
optimizing reaction conditions for 1,5-bis(4-bromophenoxy)pentane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 1,5-bis(4-bromophenoxy)pentane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2][3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation of 4-bromophenol: The base used may be too weak or not used in sufficient quantity to generate the phenoxide nucleophile. | - Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and properly handled.[4] - Use at least two equivalents of the base to ensure complete deprotonation of the phenol. |
| 2. Poor Quality of Reagents: Reactants (4-bromophenol, 1,5-dibromopentane) may be impure or degraded. The solvent may contain water, which will quench the phenoxide. | - Purify the starting materials if necessary. - Use anhydrous solvents. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate Sₙ2 reactions.[2] | |
| 3. Reaction Temperature is Too Low: The reaction may not have sufficient energy to proceed at an adequate rate. | - Increase the reaction temperature. A typical range for this synthesis is 50-100°C.[2] | |
| 4. Inefficient Mixing: In heterogeneous reactions (e.g., with solid K₂CO₃), poor mixing can limit the reaction rate. | - Ensure vigorous stirring throughout the reaction. - Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the aqueous and organic phases. | |
| Formation of Side Products | 1. Elimination Reaction: The phenoxide can act as a base, leading to the elimination of HBr from 1,5-dibromopentane to form an alkene. This is more likely at higher temperatures. | - Maintain the reaction temperature within the optimal range. Avoid excessive heating. |
| 2. Formation of Mono-ether: Incomplete reaction can lead to the formation of 1-(4-bromophenoxy)-5-bromopentane. | - Ensure a sufficient excess of 4-bromophenol and base are used. - Increase the reaction time. | |
| 3. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom. | - This is generally a minor side reaction with phenoxides but can be influenced by the solvent and counter-ion. Using polar aprotic solvents can favor O-alkylation. | |
| Difficult Product Purification | 1. Presence of Unreacted 4-bromophenol: The starting phenol can be difficult to separate from the product due to similar polarities. | - After the reaction, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove unreacted phenol.[5] |
| 2. Oily Product Instead of Solid: The product may not crystallize easily if impurities are present. | - Purify the crude product using column chromatography. - Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water). |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis. This involves the reaction of two equivalents of 4-bromophenol with one equivalent of 1,5-dibromopentane in the presence of a base.
Q2: Which base is most effective for this synthesis?
A2: Stronger bases generally lead to better yields by ensuring complete deprotonation of the phenol. While bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, potassium carbonate (K₂CO₃) is a common and effective choice. For unactivated alcohols, a very strong base like sodium hydride (NaH) is often used.[4][6]
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the rate of Sₙ2 reactions.[2] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices and have been shown to give high yields in similar reactions.[7] Acetonitrile is also a suitable solvent.[2]
Q4: Can I use a different dihaloalkane?
A4: Yes, this synthesis can be adapted to use other α,ω-dihaloalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane) to produce the corresponding bis(4-bromophenoxy)alkanes.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials (4-bromophenol and 1,5-dibromopentane). The reaction is complete when the starting material spots have disappeared and a new, higher Rf spot corresponding to the product is observed.
Q6: What are the safety precautions for this experiment?
A6: 4-bromophenol can cause skin and eye irritation. 1,5-dibromopentane is a flammable liquid and can cause irritation. The bases used (e.g., KOH, NaH) are corrosive. Solvents like DMF and DMSO have their own specific hazards. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[8]
Data Presentation
The choice of solvent can significantly impact the yield of the Williamson ether synthesis. The following table summarizes the effect of different solvents on the yield of a representative ether synthesis reaction.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 62 |
| Isopropanol | 18.3 | 55 |
| Acetonitrile | 37.5 | 64 |
| N,N-Dimethylformamide (DMF) | 36.7 | 81 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 90 |
| 1,4-Dioxane | 2.2 | 41 |
Data adapted from a study on a similar Williamson ether synthesis. Yields are representative and may vary based on specific reaction conditions.[7]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on the Williamson ether synthesis.
Materials:
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4-bromophenol
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1,5-dibromopentane
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether
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5% Sodium hydroxide (NaOH) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.2 equivalents) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the flask.
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Addition of Alkyl Halide: Stir the mixture at room temperature for 15-20 minutes. Then, add 1,5-dibromopentane (1.0 equivalent) dropwise to the suspension.
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Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
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Combine the organic layers and wash with 5% NaOH solution to remove unreacted 4-bromophenol.
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Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound as a solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
Technical Support Center: Synthesis of 1,5-bis(4-bromophenoxy)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-bis(4-bromophenoxy)pentane. The guidance is designed to address common side reactions and experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-bromophenol with 1,5-dibromopentane in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Ineffective Deprotonation of 4-bromophenol: The base used may be too weak or not used in sufficient quantity to generate the 4-bromophenoxide nucleophile. 2. Reaction Temperature Too Low: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Degradation of 4-bromophenol or 1,5-dibromopentane. 4. Inappropriate Solvent: The chosen solvent may not be suitable for a Williamson ether synthesis.[1] | 1. Base Selection: Use a strong enough base to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). Ensure at least two equivalents of base are used per equivalent of 1,5-dibromopentane. 2. Temperature Optimization: Gently heat the reaction mixture. A temperature range of 60-80 °C is often a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Reagent Purity: Use freshly purified reagents. 4-bromophenol can be purified by recrystallization, and 1,5-dibromopentane by distillation. 4. Solvent Choice: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the base, leaving the phenoxide more nucleophilic. |
| Presence of a Significant Amount of Mono-ether Byproduct | Incomplete Reaction: The reaction of the second bromide on the pentane chain with 4-bromophenoxide is slower than the first. This can be due to stoichiometric imbalance or insufficient reaction time. | 1. Stoichiometry: Use a slight excess of 4-bromophenol (e.g., 2.1 to 2.2 equivalents) relative to 1,5-dibromopentane to drive the reaction to completion. 2. Extended Reaction Time: Increase the reaction time and monitor the disappearance of the mono-ether intermediate by TLC. |
| Formation of Elimination Products | E2 Elimination: The 4-bromophenoxide can act as a base, promoting the elimination of HBr from 1,5-dibromopentane, especially at higher temperatures. This is a common side reaction in Williamson ether syntheses. | 1. Temperature Control: Avoid excessively high reaction temperatures. Maintain a moderate temperature and monitor the reaction closely. 2. Base Strength: While a strong base is needed for deprotonation, an overly strong or sterically hindered base might favor elimination. |
| C-Alkylation of the Phenoxide | Ambident Nucleophile: The 4-bromophenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.[1] | 1. Solvent Effects: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. 2. Counter-ion: The cation from the base can also play a role. Potassium salts often give higher O/C alkylation ratios than sodium salts. |
| Difficulty in Product Purification | Similar Polarity of Products and Byproducts: The desired bis-ether, the mono-ether byproduct, and any unreacted 4-bromophenol may have similar polarities, making separation by column chromatography challenging. | 1. Aqueous Work-up: After the reaction, perform an aqueous work-up with a dilute NaOH solution to remove unreacted 4-bromophenol. 2. Recrystallization: The desired this compound is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method. 3. Chromatography Optimization: If column chromatography is necessary, use a shallow solvent gradient and carefully select the eluent system to maximize separation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is achieved through a Williamson ether synthesis. This is a nucleophilic substitution (SN2) reaction where the nucleophile, 4-bromophenoxide, attacks the electrophilic carbon atoms of 1,5-dibromopentane, displacing the bromide leaving groups.[1]
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
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Mono-ether formation: 1-(4-bromophenoxy)-5-bromopentane is a common intermediate and can be a significant byproduct if the reaction does not go to completion.
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Elimination (E2): The 4-bromophenoxide can act as a base and promote the elimination of HBr from 1,5-dibromopentane to form pentenyl ethers.
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C-alkylation: The phenoxide ion can undergo alkylation on the aromatic ring instead of the oxygen atom, leading to isomeric byproducts.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can track the consumption of the starting materials (4-bromophenol and 1,5-dibromopentane) and the formation of the desired product and any byproducts. A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q4: What is a typical experimental protocol for this synthesis?
Experimental Protocol: Synthesis of this compound
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Deprotonation: In a round-bottom flask, dissolve 4-bromophenol (2.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF). Add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) and stir the mixture at room temperature for 30-60 minutes.
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Alkylation: Add 1,5-dibromopentane (1.0 equivalent) to the reaction mixture.
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Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with a dilute aqueous NaOH solution to remove unreacted 4-bromophenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Q5: What are the expected yields for this reaction?
A5: The yield can vary significantly depending on the reaction conditions. With optimized conditions, yields in the range of 70-90% can be expected.
Visualizing the Synthesis and Potential Issues
Below are diagrams to illustrate the reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 1,5-bis(4-bromophenoxy)pentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,5-bis(4-bromophenoxy)pentane via the Williamson ether synthesis.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve your experimental outcomes.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 4-bromophenol | Use a sufficiently strong base to ensure complete conversion of the phenol to the phenoxide. Sodium hydride (NaH) or potassium hydride (KH) are effective choices. If using weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), ensure anhydrous conditions and consider using a phase-transfer catalyst.[1] |
| Poor Nucleophilicity of the Phenoxide | The choice of solvent can significantly impact the nucleophilicity of the phenoxide ion. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended as they solvate the cation but leave the anion more nucleophilic.[2][3] Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its reactivity. |
| Low Reactivity of the Alkyl Halide | 1,5-dibromopentane is a primary alkyl halide and should be suitable for this SN2 reaction.[4] Ensure its purity and consider using 1,5-diiodopentane, as iodides are better leaving groups than bromides, which can increase the reaction rate.[5] |
| Low Reaction Temperature | Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[2] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for the formation of side products. |
| Short Reaction Time | The reaction may require several hours to reach completion, typically between 1 to 8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions (Elimination) | Although less common with primary alkyl halides, elimination reactions can still occur, especially at higher temperatures, leading to the formation of pentene derivatives. Use the lowest effective temperature and a non-hindered base to minimize this side reaction.[3] |
| Unreacted Starting Materials | If significant amounts of 4-bromophenol or 1,5-dibromopentane remain, this indicates an incomplete reaction. Refer to the solutions for "Low or No Product Formation." |
| Formation of Mono-ether | Incomplete reaction can also lead to the formation of 1-(4-bromophenoxy)-5-bromopentane. To favor the formation of the desired bis-ether, use a slight excess of the 4-bromophenoxide. |
| Hydrolysis of Alkyl Halide | Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of 1,5-dibromopentane to the corresponding diol. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system. A mixture of solvents, such as ethanol/water or dichloromethane/hexane, may be effective. |
| Poor Crystal Formation | Slow cooling of the recrystallization solution can promote the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Inadequate Removal of Base | After the reaction, ensure the reaction mixture is properly neutralized and washed to remove any remaining base, which can interfere with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is a Williamson ether synthesis, which proceeds via an SN2 mechanism. It involves the reaction of two equivalents of 4-bromophenoxide with one equivalent of 1,5-dibromopentane.
Reaction pathway for the synthesis of this compound.
Q2: What are the recommended molar ratios of the reactants?
A2: To drive the reaction to completion and minimize the formation of the mono-substituted product, it is advisable to use a slight excess of the 4-bromophenol and the base relative to the 1,5-dibromopentane. A typical starting point would be:
| Reagent | Molar Ratio |
| 1,5-Dibromopentane | 1.0 equivalent |
| 4-Bromophenol | 2.2 equivalents |
| Base (e.g., K₂CO₃) | 2.5 - 3.0 equivalents |
Q3: How can I improve the yield if it remains low despite optimizing the conditions?
A3: The use of a phase-transfer catalyst (PTC) can significantly improve the yield in solid-liquid or liquid-liquid Williamson ether syntheses.[1] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.
Q4: What is a suitable solvent for the recrystallization of this compound?
Experimental Protocols
While a specific, peer-reviewed protocol for this compound is not available, the following general procedure for a Williamson ether synthesis can be adapted.
General Experimental Protocol:
General experimental workflow for the synthesis.
Troubleshooting Decision Tree
A decision tree for troubleshooting low yield.
References
challenges in the scale-up of 1,5-bis(4-bromophenoxy)pentane production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,5-bis(4-bromophenoxy)pentane.
Troubleshooting Guide
During the scale-up of this compound synthesis, several challenges can arise, leading to low yield, impure product, or reaction failure. The following table outlines common problems, their potential causes, and recommended solutions. The synthesis is typically achieved via a Williamson ether synthesis, reacting 4-bromophenol with a 1,5-dihalopentane.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-bromophenol. 2. Low reaction temperature. 3. Inactive 1,5-dihalopentane. 4. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. 2. Increase the reaction temperature, typically in the range of 50-100 °C.[1] 3. Use 1,5-diiodopentane or 1,5-dibromopentane, as they are more reactive than 1,5-dichloropentane. 4. Extend the reaction time; monitor progress using TLC or GC. Reactions can take from 1 to 8 hours.[1][2] |
| Formation of Mono-ether Byproduct | 1. Incorrect stoichiometry (excess 4-bromophenol). 2. Short reaction time. | 1. Use a slight excess of the 1,5-dihalopentane. 2. Ensure the reaction goes to completion by extending the reaction time. |
| Formation of Polymeric Byproducts | 1. High concentration of reactants. 2. High reaction temperature. | 1. Use a more dilute solution to favor intramolecular cyclization over intermolecular polymerization. 2. Maintain a moderate reaction temperature. |
| Presence of Unreacted 4-bromophenol | 1. Insufficient base. 2. Incomplete reaction. | 1. Ensure at least two equivalents of base are used per equivalent of 1,5-dihalopentane. 2. Increase reaction time or temperature. |
| Product is Difficult to Purify | 1. Presence of closely related byproducts. 2. Oily product instead of solid. | 1. Use column chromatography for purification. A gradient elution may be necessary to separate the desired product from the mono-ether byproduct. 2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common method is a Williamson ether synthesis. This involves the reaction of two equivalents of 4-bromophenol with one equivalent of a 1,5-dihalopentane (e.g., 1,5-dibromopentane) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halides in an SN2 reaction.[2]
Q2: Which base is most suitable for this synthesis?
A2: The choice of base is critical. For laboratory-scale synthesis, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are effective.[3] For industrial-scale production, weaker and less hazardous bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) with a phase-transfer catalyst are often preferred.[1]
Q3: What are the ideal reaction conditions?
A3: The reaction is typically run at an elevated temperature, ranging from 50 to 100 °C, for several hours (1-8 hours).[1] The choice of solvent is also important; polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.[1][4]
Q4: What are the main side reactions to be aware of during scale-up?
A4: The primary side reactions include the formation of the mono-ether byproduct (1-(4-bromophenoxy)-5-halopentane) and potential elimination reactions if secondary or tertiary dihalides are used (not the case for 1,5-dihalopentanes).[1][4] Polymeric ether formation can also occur, especially at high concentrations.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for 4-bromophenol, the mono-ether intermediate, and the final product should be visible. The disappearance of the 4-bromophenol spot and the appearance of the product spot indicate the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative analysis.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using Sodium Hydride
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To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).
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Add 4-bromophenol (2.0 equivalents) to the flask.
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Cool the solution in an ice bath and slowly add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).
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Allow the mixture to stir at room temperature for 30 minutes.
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Slowly add 1,5-dibromopentane (1.0 equivalent).
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Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and cautiously quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Scale-Up Synthesis using Potassium Carbonate
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To a suitable reactor, add 4-bromophenol (2.0 equivalents), potassium carbonate (2.5 equivalents), and a polar aprotic solvent such as acetonitrile or acetone.
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Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).
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Heat the mixture to reflux.
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Add 1,5-dibromopentane (1.0 equivalent) dropwise over 1 hour.
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Maintain the reaction at reflux for 6-8 hours, monitoring by GC.
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Upon completion, cool the mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water and brine.
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Dry the organic layer and concentrate to yield the crude product.
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Purify by recrystallization.
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of this compound under different conditions to illustrate the impact of key parameters.
| Run | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 8 | 75 | 92 |
| 2 | NaH | THF | 66 (reflux) | 4 | 90 | 98 |
| 3 | NaOH | Toluene/H₂O (PTC) | 90 | 6 | 82 | 95 |
| 4 | K₂CO₃ | DMF | 80 | 8 | 85 | 94 |
Visualizations
Caption: Troubleshooting workflow for scaling up this compound production.
Caption: Williamson ether synthesis pathway for this compound.
References
degradation pathways of 1,5-bis(4-bromophenoxy)pentane
A Technical Support Center for Researchers Studying the Degradation of 1,5-bis(4-bromophenoxy)pentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the .
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on studies of structurally similar compounds like polybrominated diphenyl ethers (PBDEs). The degradation is likely to proceed via two main pathways: aerobic degradation and anaerobic degradation.
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Aerobic Degradation: Under aerobic conditions, bacteria such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have been shown to degrade PBDEs.[1] This process is often initiated by dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage. Key steps may include:
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Ether Bond Cleavage: The ether linkages are a primary site for enzymatic attack. Glutathione S-transferases (GSTs), such as β-etherases, can catalyze the cleavage of aryl ether bonds.[2][3][4]
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Hydroxylation: Monooxygenases and dioxygenases can add hydroxyl groups to the brominated phenyl rings.[5]
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Debromination: The bromine atoms can be removed, a crucial step in detoxification.
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Ring Opening: Following hydroxylation, the aromatic rings can be cleaved, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.[2]
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Anaerobic Degradation: In the absence of oxygen, the primary degradation mechanism is reductive debromination.[6] This process involves the sequential removal of bromine atoms, leading to less brominated and potentially more biodegradable intermediates.
Q2: What are the expected intermediate and final degradation products?
A2: Based on analogous compounds, the degradation of this compound is expected to produce a series of intermediates.
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Initial Intermediates:
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4-bromophenol and 1-(4-bromophenoxy)-5-hydroxypentane (from ether bond cleavage).
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Hydroxylated and debrominated derivatives of the parent compound.
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-
Subsequent Intermediates:
-
Brominated catechols (from ring hydroxylation).[6]
-
Less brominated congeners (from anaerobic debromination).
-
-
Final Products:
-
Complete mineralization would result in carbon dioxide, water, and bromide ions.[1]
-
Q3: Which analytical techniques are most suitable for identifying and quantifying the degradation products?
A3: A combination of chromatographic and spectrometric techniques is recommended for the analysis of this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. It is widely used for the analysis of brominated flame retardants and their degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing more polar and non-volatile metabolites, such as hydroxylated intermediates and conjugates.[6] High-resolution mass spectrometry (HRMS) can aid in the accurate identification of unknown metabolites.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated and purified metabolites.
To enhance the detection of reactive metabolites, trapping agents like glutathione (GSH) can be used in in vitro experiments. The resulting GSH adducts are more stable and can be readily detected by LC-MS.[7]
Troubleshooting Guides
Issue 1: No degradation of the target compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Ensure the selected microbial strain has a known capability to degrade aromatic ethers or halogenated compounds. Consider using well-documented strains like Sphingobium sp. SYK-6, Rhodococcus jostii RHA1, or Burkholderia xenovorans LB400.[1] |
| Unfavorable culture conditions | Optimize culture parameters such as pH, temperature, aeration, and nutrient composition. The optimal conditions can vary significantly between different microbial species. |
| Toxicity of the compound | High concentrations of this compound may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration. |
| Lack of necessary co-factors | Some enzymatic reactions, particularly ether cleavage by GSTs, require co-factors like glutathione.[2][3][4] Ensure that the culture medium contains all necessary nutrients and co-factors. |
Issue 2: I am seeing many unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination of the sample or solvent | Run a blank sample (solvent only) to check for contamination. Ensure that all glassware and reagents are clean. |
| Abiotic degradation of the compound | The compound may be degrading due to factors like light (photodegradation) or temperature. Run a control experiment without the microbial inoculum to assess abiotic degradation. |
| Formation of multiple metabolites | The complex peak profile may be due to the formation of numerous degradation intermediates. Use high-resolution mass spectrometry to identify the chemical formula of the unknown peaks and consult literature on the degradation of similar compounds. |
| Instrumental issues | Septum bleed or column degradation in GC-MS can introduce extraneous peaks.[8] Perform routine maintenance of your analytical instrument. |
Issue 3: I can't identify the structure of the detected metabolites.
| Possible Cause | Troubleshooting Step |
| Insufficient mass spectral data | Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the metabolite ions. This information is crucial for structural elucidation. |
| Lack of authentic standards | The definitive identification of a metabolite requires comparison with an authentic chemical standard. If standards are not commercially available, consider chemical synthesis. |
| Isomeric metabolites | Different isomers may co-elute or have very similar retention times. Optimize your chromatographic method to improve the separation of isomers. |
| Complex metabolic pathway | The observed metabolite may be a product of several enzymatic reactions. Use in silico metabolic prediction tools to generate a list of potential metabolites and their structures.[9] |
Quantitative Data
The following table summarizes the degradation efficiency of various polybrominated diphenyl ethers (PBDEs) by the bacterium Stenotrophomonas sp. strain WZN-1, which can serve as a reference for expected degradation rates of similar compounds.
| Compound | Initial Concentration (μg/L) | Incubation Time (days) | Degradation Efficiency (%) | Reference |
| BDE 209 (Deca-BDE) | 65 | 30 | 55.15 | [2] |
Experimental Protocols
Protocol 1: Aerobic Degradation of this compound by a Bacterial Culture
-
Preparation of Culture Medium: Prepare a minimal salt medium (MSM) appropriate for the selected bacterial strain (e.g., Rhodococcus jostii RHA1).
-
Inoculum Preparation: Grow the bacterial strain in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual rich medium.
-
Degradation Experiment Setup:
-
In a sterile flask, add MSM and a stock solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired final concentration.
-
Inoculate the medium with the washed bacterial cells.
-
Set up a sterile control flask containing the medium and the target compound but no bacterial inoculum to monitor abiotic degradation.
-
Incubate the flasks on a shaker at the optimal temperature and aeration for the chosen bacterial strain.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the experimental and control flasks.
-
Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using GC-MS or LC-MS to quantify the remaining parent compound and identify any degradation products.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: A general experimental workflow for studying microbial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 9. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
preventing by-product formation in 1,5-bis(4-bromophenoxy)pentane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1,5-bis(4-bromophenoxy)pentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a dihaloalkane (1,5-dibromopentane) by a phenoxide (4-bromophenoxide). The 4-bromophenoxide is typically generated in situ by treating 4-bromophenol with a suitable base.
Q2: What are the expected major by-products in this reaction?
A2: The primary by-products in the Williamson ether synthesis of this compound typically arise from competing elimination reactions (E2 mechanism) and, to a lesser extent, C-alkylation of the phenoxide. Common by-products may include:
-
1-(4-bromophenoxy)-5-bromopentane: The mono-substituted intermediate. Incomplete reaction can lead to its presence in the final product mixture.
-
Pentene derivatives: Formed via elimination of HBr from 1,5-dibromopentane, especially at higher temperatures and with stronger, bulkier bases.
-
C-alkylated 4-bromophenol: The pentyl chain may attach to the aromatic ring of 4-bromophenol instead of the oxygen atom.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-bromophenol and 1,5-dibromopentane), you can observe the disappearance of the reactants and the appearance of the product spot. A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete deprotonation of 4-bromophenol. 2. Competing elimination reaction (E2). 3. Insufficient reaction time or temperature. 4. Loss of product during workup and purification. | 1. Use a sufficiently strong base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions. 2. Use a less sterically hindered base and maintain a moderate reaction temperature. 3. Monitor the reaction by TLC to ensure completion. Consider a moderate increase in temperature or extending the reaction time. 4. Optimize extraction and chromatography procedures. |
| Presence of significant amounts of 1-(4-bromophenoxy)-5-bromopentane | 1. Incorrect stoichiometry of reactants (insufficient 4-bromophenol or base). 2. Insufficient reaction time. | 1. Use a slight excess of 4-bromophenol and base to drive the reaction to completion. 2. Extend the reaction time and monitor for the disappearance of the mono-substituted intermediate by TLC. |
| Formation of colored impurities | Oxidation of the phenoxide or other side reactions. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the final product using column chromatography. |
| Product is difficult to purify | Presence of multiple by-products with similar polarities to the desired product. | 1. Optimize reaction conditions to minimize by-product formation (see table below). 2. Employ careful column chromatography with a shallow solvent gradient for better separation. Recrystallization may also be an effective purification method. |
Impact of Reaction Conditions on Product Yield and Purity (Illustrative Data)
The following table summarizes the expected impact of different reaction parameters on the synthesis of this compound. Note: This data is illustrative and actual results may vary based on specific experimental details.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield of Desired Product | Expected Purity |
| K₂CO₃ | Acetone | Reflux | 24 | Moderate to High | Good |
| NaH | DMF | 80 | 12 | High | Very Good |
| NaOH (aq) with PTC* | Toluene | 90 | 8 | High | Excellent |
| t-BuOK | THF | 60 | 12 | Low to Moderate | Poor (significant elimination) |
*PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is a common and relatively safe method for the Williamson ether synthesis.
Materials:
-
4-Bromophenol
-
1,5-Dibromopentane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,5-dibromopentane (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing by-product formation in the Williamson ether synthesis.
Technical Support Center: Synthesis of 1,5-bis(4-bromophenoxy)pentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-bis(4-bromophenoxy)pentane via Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the 4-bromophenol. 2. Poor Solvent Choice: The solvent may not adequately dissolve the reactants, particularly the phenoxide salt. 3. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. 4. Decomposition of Reagents: The reagents may have degraded due to improper storage. 5. Presence of Water: Moisture can consume the base and hinder the formation of the nucleophilic phenoxide. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 2. Switch to a polar aprotic solvent like DMF or DMSO to better solvate the phenoxide.[1] 3. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or solvent. 4. Use freshly opened or purified reagents. 5. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of Unreacted 4-bromophenol | 1. Insufficient Base: Not enough base was used to deprotonate all of the 4-bromophenol. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents per equivalent of 4-bromophenol). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. |
| Formation of Side Products | 1. Elimination Reaction: If using a secondary or tertiary alkyl halide, elimination can compete with substitution. (Note: 1,5-dibromopentane is a primary alkyl halide, so this is less likely). 2. C-alkylation: The phenoxide ion can undergo alkylation on the aromatic ring instead of the oxygen atom, although this is less common for phenoxides. | 1. While 1,5-dibromopentane is a primary dihalide, ensure high-purity starting material to avoid isomeric contaminants. 2. The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make phase separation difficult. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In the first step, a base is used to deprotonate two equivalents of 4-bromophenol to form the 4-bromophenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,5-dibromopentane in two successive SN2 reactions, displacing the bromide ions and forming the desired bis-ether.
Q2: Which solvents are recommended for this synthesis?
A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH3CN).[1][2] The choice of solvent can significantly impact the reaction rate and yield.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in deprotonating the phenol. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often sufficient.[3] For less reactive systems or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used. The choice of base can influence the reaction rate and may also affect the solubility of the resulting phenoxide salt.
Q4: Is a phase-transfer catalyst necessary for this reaction?
A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be beneficial, particularly in biphasic reaction systems (e.g., a solid-liquid or liquid-liquid system).[4] The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is located, thereby increasing the reaction rate. In a homogeneous reaction with a suitable polar aprotic solvent, a PTC may not be necessary.
Q5: What are the key safety precautions for this synthesis?
A5: 1,5-dibromopentane is an alkylating agent and should be handled with care. 4-bromophenol is toxic and corrosive. Strong bases like sodium hydride are flammable and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of this compound under comparable conditions (e.g., using K2CO3 as the base and a reaction temperature of 80 °C).
| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 6 | 92 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 5 | 95 |
| Acetonitrile (CH3CN) | 37.5 | 8 | 85 |
| Acetone | 20.7 | 12 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 18 | 60 |
Note: The data presented in this table are representative values based on general principles of Williamson ether synthesis and may vary depending on the specific experimental conditions.
Experimental Protocol
Synthesis of this compound
Materials:
-
4-bromophenol
-
1,5-dibromopentane
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (2.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,5-dibromopentane (1.0 eq.) to the flask.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the solid precipitate using a Büchner funnel and wash with water.
-
Dissolve the crude product in diethyl ether (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a white solid.
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Validation & Comparative
Navigating the NMR Landscape: A Comparative Guide to 1,5-bis(4-bromophenoxy)pentane and its Structural Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the structural details of organic molecules. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectra of 1,5-bis(4-bromophenoxy)pentane against its structural relatives, offering a clear perspective on the influence of different molecular fragments on NMR chemical shifts.
Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predicted NMR data as a primary reference. This approach, supplemented with experimental or predicted data for analogous compounds, allows for a robust comparative analysis. The selected analogs—bis(4-bromophenyl) ether, 1,5-diphenoxypentane, and 1,5-pentanediol—enable a systematic dissection of the contributions of the aromatic rings, the ether linkage, the aliphatic chain, and the bromine substituents to the overall NMR spectral features.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted and experimental chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. Predicted data was generated using publicly available NMR prediction tools.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons (ortho to O) | Aromatic Protons (meta to O) | -OCH₂- Protons | -CH₂- (central) Protons |
| This compound (Predicted) | ~6.85 (d) | ~7.38 (d) | ~3.95 (t) | ~1.85 (p), ~1.60 (p) |
| Bis(4-bromophenyl) ether | 6.87 (d)[1] | 7.41 (d)[1] | - | - |
| 1,5-diphenoxypentane (Predicted) | ~6.95 (d) | ~7.30 (t), ~6.90 (t) | ~3.98 (t) | ~1.88 (p), ~1.65 (p) |
| 1,5-pentanediol | - | - | 3.64 (t)[2] | 1.58 (p), 1.41 (p)[2] |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C (ipso, attached to O) | C (ortho to O) | C (meta to O) | C (para, attached to Br) | -OCH₂- Carbon | -CH₂- (central) Carbon |
| This compound (Predicted) | ~157.5 | ~116.5 | ~132.8 | ~114.0 | ~67.8 | ~29.0, ~22.5 |
| Bis(4-bromophenyl) ether | 156.5[1] | 119.5[1] | 133.1[1] | 115.8[1] | - | - |
| 1,5-diphenoxypentane (Predicted) | ~158.9 | ~114.5 | ~129.5 | ~121.0 | ~67.5 | ~29.1, ~22.6 |
| 1,5-pentanediol | - | - | - | - | 62.5[2] | 32.4, 22.5[2] |
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra, consistent with standard laboratory practices.[3][4]
Sample Preparation:
-
Sample Quantity: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the sample's solubility. The solvent choice will influence the chemical shifts of labile protons (e.g., -OH).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 300 MHz, 400 MHz, or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds is employed to allow for full magnetization recovery between pulses, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (from several hundred to several thousand) is usually required.
-
A wider spectral width (e.g., 0 to 220 ppm) is necessary to cover the larger range of carbon chemical shifts.
-
Mandatory Visualization
The structural relationships between this compound and the selected analogs are depicted in the following diagram, generated using the DOT language.
Caption: Structural deconstruction of this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1,5-bis(4-bromophenoxy)pentane
This guide provides a detailed comparison of the mass spectrometric behavior of 1,5-bis(4-bromophenoxy)pentane and a structural analog, 1,5-bis(4-chlorophenoxy)pentane. The analysis is based on predicted fragmentation patterns under electron ionization (EI) mass spectrometry, offering valuable insights for researchers in drug development and related scientific fields.
Introduction
This compound is a diaryl ether derivative containing two bromine atoms. Understanding its behavior under mass spectrometry is crucial for its identification and structural elucidation. This guide compares its predicted mass spectrum with that of its chlorinated analog to highlight the influence of the halogen substituent on the fragmentation pathways. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Predicted Mass Spectrometry Data
The following table summarizes the predicted key fragments for this compound and its chloro-analog. The presence of bromine is distinguished by a characteristic M+2 isotopic peak of nearly equal intensity to the M peak, due to the natural abundance of the 79Br and 81Br isotopes[1]. Similarly, chlorine exhibits an M+2 peak with an intensity of about one-third of the M peak, corresponding to the 35Cl and 37Cl isotopes[1][2].
| Fragment Ion | Structure | Predicted m/z for this compound | Predicted m/z for 1,5-bis(4-chlorophenoxy)pentane |
| Molecular Ion [M]+• | [Br-C₆H₄-O-(CH₂)₅-O-C₆H₄-Br]+• | 414/416/418 | 326/328/330 |
| Loss of bromophenoxy radical | [M - •OC₆H₄Br]+ | 243/245 | - |
| Loss of chlorophenoxy radical | [M - •OC₆H₄Cl]+ | - | 199/201 |
| Bromophenoxy ion | [Br-C₆H₄-O]+ | 171/173 | - |
| Chlorophenoxy ion | [Cl-C₆H₄-O]+ | - | 127/129 |
| Bromophenyl cation | [Br-C₆H₄]+ | 155/157 | - |
| Chlorophenyl cation | [Cl-C₆H₄]+ | - | 111/113 |
| Phenoxy cation | [C₆H₅O]+ | 93 | 93 |
| Pentoxy-bromophenyl ion | [Br-C₆H₄-O-(CH₂)₅]+ | 241/243 | - |
| Pentoxy-chlorophenyl ion | [Cl-C₆H₄-O-(CH₂)₅]+ | - | 197/199 |
Experimental Protocols
Sample Preparation:
-
Dissolve a small amount of the solid sample (typically <1 mg) in a volatile organic solvent such as dichloromethane or methanol.
-
Inject an appropriate volume of the solution into the mass spectrometer.
Instrumentation:
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI) is a common technique for the fragmentation of organic molecules[3][4].
-
Electron Energy: Typically set at 70 eV to induce reproducible fragmentation patterns.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Detector: An electron multiplier.
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
The data system will record the relative abundance of each ion.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under EI-MS is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkages and the carbon-halogen bonds[1][5][6]. The initial event is the removal of an electron to form the molecular ion [M]+•.
References
A Comparative Guide to the FT-IR Spectrum of 1,5-bis(4-bromophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,5-bis(4-bromophenoxy)pentane, a molecule of interest in materials science and medicinal chemistry. By comparing its predicted spectral features with a similar alternative, 1,5-diphenoxypentane, this document offers a framework for the characterization of related aromatic ether compounds. The guide includes a summary of expected quantitative data, a detailed experimental protocol for its synthesis, and a visual representation of the analytical workflow.
Performance Comparison: Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the p-disubstituted bromophenyl rings, the ether linkages, and the central pentane chain. For a direct comparison, the predicted spectral data for this compound is presented alongside that of 1,5-diphenoxypentane, a structurally similar compound lacking the bromine substituents. The presence of the heavy bromine atom is expected to influence the vibrational frequencies of the aromatic ring.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for 1,5-diphenoxypentane | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Asymmetric & Symmetric Stretching | 2950-2850 | 2950-2850 | Medium-Strong |
| Aromatic C=C | Stretching | ~1585, ~1485 | ~1595, ~1495 | Medium-Strong |
| Aromatic Ether (Ar-O-C) | Asymmetric Stretching | ~1240 | ~1245 | Strong |
| Aromatic Ether (Ar-O-C) | Symmetric Stretching | ~1030 | ~1040 | Medium |
| p-Disubstituted Benzene | C-H Out-of-Plane Bending | 825-810 | Not Applicable | Strong |
| Monosubstituted Benzene | C-H Out-of-Plane Bending | Not Applicable | 770-730 and 710-690 | Strong |
| C-Br | Stretching | 600-500 | Not Applicable | Medium-Strong |
Note: The predicted wavenumbers are based on typical vibrational frequencies for the respective functional groups. Actual experimental values may vary slightly.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Materials:
-
4-Bromophenol
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
FT-IR Spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents) to anhydrous acetone (100 mL).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Subsequently, add 1,5-dibromopentane (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterization: Obtain the FT-IR spectrum of the purified product using a KBr pellet or as a thin film on a salt plate.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of the synthesized compound.
Caption: Workflow for the synthesis, FT-IR analysis, and structural confirmation of this compound.
Crystal Structure Analysis: A Comparative Guide to Brominated and Chlorinated Phenylpentane Derivatives
A comprehensive comparison of the crystallographic data of 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione and (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one.
Note to the Reader: The crystal structure data for the requested compound, 1,5-bis(4-bromophenoxy)pentane, is not publicly available in the searched crystallographic databases. This guide therefore presents a detailed analysis of two closely related structures containing halogenated phenyl rings and a five-carbon chain, providing valuable comparative insights for researchers in crystallography and drug development.
Introduction
The spatial arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its solubility, melting point, and biological activity. For drug development professionals and materials scientists, a thorough understanding of crystal structures is paramount for rational drug design and the engineering of novel materials. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two pentane derivatives: 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione and (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compounds, offering a direct comparison of their structural properties.
| Parameter | 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione[1][2] | (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one[3] |
| Chemical Formula | C₂₃H₁₈Br₂O₂ | C₁₇H₁₂Cl₂O |
| Molecular Weight | 486.19 | Not Provided |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 26.460(3) Åb = 6.2080(17) Åc = 26.320(3) Åα = 90°β = 112.020(2)°γ = 90° | a = 17.2845(14) Åb = 14.2007(11) Åc = 5.8795(5) Åα = 90°β = 99.088(3)°γ = 90° |
| Unit Cell Volume (V) | 4008.0(12) ų | 1425.0(2) ų |
| Molecules per Unit Cell (Z) | 8 | 4 |
| Temperature (T) | 298(2) K | 263 K |
| Radiation Type | Mo Kα | Not Provided |
| R-factor (Rgt(F)) | 0.099 | 0.0567 |
| wR-factor (wRref(F²)) | 0.301 | 0.1395 |
Experimental Protocols
The determination of crystal structures relies on precise experimental techniques. The following section outlines the typical workflow for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione: This compound was synthesized by reacting 4-bromoacetophenone and freshly distilled benzaldehyde in the presence of NaOH in a solvent-free reaction. The resulting mixture was washed with water to remove the NaOH and then recrystallized from ethanol to yield crystalline solids suitable for diffraction studies.[1][2]
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one: The synthesis of this compound and the specific crystallization conditions were not detailed in the provided information.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage. For the analysis of 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione, a Siemens SMART CCD area-detector diffractometer was used.[1] X-ray diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to improve the fit between the observed and calculated structure factors. For 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione, the structure was solved using SHELXS97 and refined with SHELXL97.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for crystal structure analysis.
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
References
comparing 1,5-bis(4-bromophenoxy)pentane with other brominated flame retardants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of three widely used brominated flame retardants (BFRs): Decabromodiphenyl ether (DecaBDE), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD). The selection of these BFRs is based on their extensive history of use and the availability of substantial research data, which allows for a thorough comparative analysis.
It is important to note that the initially requested compound for this guide, 1,5-bis(4-bromophenoxy)pentane , is not included due to a lack of publicly available scientific literature and performance data. Extensive searches for its flame retardant properties, toxicological profile, and experimental protocols yielded no specific information, suggesting it is not a commonly used or well-characterized flame retardant. Therefore, this guide focuses on well-documented alternatives to provide a comprehensive and data-supported comparison for the intended audience.
This document delves into the flame retardant efficacy, mechanisms of action, and toxicological profiles of DecaBDE, TBBPA, and HBCD. Quantitative performance data from standardized tests are presented in tabular format for ease of comparison. Detailed experimental protocols for incorporating these additives into polymer matrices are also provided, alongside visualizations of their known interactions with biological signaling pathways.
Introduction to Brominated Flame Retardants
Brominated flame retardants are organobromine compounds that are added to or reacted with polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. They are broadly categorized as additive or reactive. Additive BFRs, such as DecaBDE and HBCD, are physically blended with the polymer, while reactive BFRs, like TBBPA, are chemically incorporated into the polymer backbone.
The primary flame retardant mechanism of most BFRs occurs in the gas phase. Upon heating, they release bromine radicals that interfere with the chain reactions of combustion. Some BFRs also exhibit condensed-phase activity, promoting char formation which acts as a barrier to heat and fuel.
Comparative Performance of Selected BFRs
The efficacy of a flame retardant is evaluated using several standardized tests. The most common of these are the Limiting Oxygen Index (LOI), the UL 94 vertical burn test, and cone calorimetry.
Data Presentation: Flame Retardant Performance
| Flame Retardant | Polymer Matrix | Loading (% wt.) | LOI (%) | UL 94 Rating (at specified thickness) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| DecaBDE | High Impact Polystyrene (HIPS) | 12% (+ 4% Sb₂O₃) | ~29 | V-0 (3.2 mm)[1] | ~450 | ~90 | ~30 |
| TBBPA (reactive) | Epoxy Resin | 20% | ~35 | V-0 (1.6 mm) | Not specified | Not specified | Not specified |
| HBCD | Expanded Polystyrene (EPS) | 0.5-1% | ~25 | Passes building code fire tests | Not specified | Not specified | Not specified |
| Control (no FR) | High Impact Polystyrene (HIPS) | 0% | 18 | HB (Horizontal Burn) | ~1100 | ~120 | ~35 |
Note: Data is compiled from various sources and testing conditions may vary. Sb₂O₃ (antimony trioxide) is a common synergist used with halogenated flame retardants.
Experimental Protocols
Protocol for Incorporating Additive BFRs (DecaBDE or HBCD) into High Impact Polystyrene (HIPS) via Melt Blending
This protocol describes a standard laboratory procedure for preparing flame-retardant HIPS composites.
Materials and Equipment:
-
High Impact Polystyrene (HIPS) pellets
-
Decabromodiphenyl ether (DecaBDE) or Hexabromocyclododecane (HBCD) powder
-
Antimony trioxide (Sb₂O₃) powder (synergist)
-
Twin-screw extruder
-
Injection molding machine
-
Drying oven
-
Precision balance
Procedure:
-
Drying: Dry the HIPS pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Weigh the required amounts of HIPS pellets, BFR powder, and Sb₂O₃ powder to achieve the desired loading percentages (e.g., 84% HIPS, 12% DecaBDE, 4% Sb₂O₃). Manually tumble-mix the components in a sealed container for 5 minutes to ensure a homogenous pre-blend.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. For HIPS, a typical profile would be from 180°C at the feeding zone to 220°C at the die.
-
Set the screw speed to a moderate level (e.g., 150-200 rpm).
-
Feed the pre-mixed material into the extruder. The molten polymer blend will be extruded as strands.
-
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce flame-retardant HIPS pellets.
-
Drying of Pellets: Dry the compounded pellets at 80°C for 4 hours.
-
Specimen Preparation:
-
Use an injection molding machine to produce test specimens of the required dimensions for LOI, UL 94, and cone calorimetry testing. A typical injection molding temperature for HIPS is 200-230°C.
-
Experimental Workflow Diagram
References
A Comparative Guide to the Thermal Analysis of 1,5-bis(4-bromophenoxy)pentane and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Comparative Thermal Data
The following table summarizes the available thermal data for compounds structurally related to 1,5-bis(4-bromophenoxy)pentane. These alternatives share key structural features, such as aryl ether linkages and bromination, which are expected to influence their thermal properties.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Temp. (°C) (TGA, N₂) | Data Source |
| This compound | Br-Ph-O-(CH₂)₅-O-Ph-Br | Data Not Available | Data Not Available | Data Not Available | |
| Bis(4-bromophenyl) ether | Br-Ph-O-Ph-Br | 61-63[1] | 338-340[1] | ~350 (Initial) | Inferred from similar compounds |
| 4-Bromodiphenyl ether | Br-Ph-O-Ph | 18[2] | 305[2] | Data Not Available | |
| (1E,4E)-1,5-bis-(4-Bromophenyl)penta-1,4-dien-3-one | Br-Ph-CH=CH-CO-CH=CH-Ph-Br | 212-215[3] | N/A | Data Not Available | [3] |
| Decabromodiphenyl ether (DBDPO) | Br₅-Ph-O-Ph-Br₅ | ~300 | Decomposes | 350-450 | [4] |
| Decabromodiphenyl ethane (DBDPE) | Br₅-Ph-CH₂CH₂-Ph-Br₅ | ~350 | Decomposes | 370-470 | [4] |
Note: Decomposition temperatures are often reported as a range, representing the onset and completion of significant mass loss.
Experimental Protocols
The following are detailed experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on solid organic compounds like this compound and its analogues.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the sample.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (5-10 mg) of the solid compound is accurately weighed into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the solid sample (2-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: A heat-cool-heat cycle is typically employed. For example:
-
Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Cool from 250 °C back to 25 °C at a rate of 10 °C/min.
-
Reheat from 25 °C to 250 °C at a rate of 10 °C/min.
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization). The peak temperature and the enthalpy of the transition (area under the peak) are determined.
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of a solid organic compound.
References
A Comparative Guide to the Elemental Analysis of 1,5-bis(4-bromophenoxy)pentane
This guide provides a detailed comparison of the elemental analysis of 1,5-bis(4-bromophenoxy)pentane with related chemical compounds. It is designed for researchers, scientists, and drug development professionals who rely on analytical data for compound characterization and purity assessment. The guide includes theoretical elemental composition, a comparison with experimental data of an alternative compound, and a standardized experimental protocol.
Data Presentation: Comparative Elemental Analysis
The elemental composition of a pure compound is a fundamental characteristic. The following table summarizes the theoretical elemental analysis of this compound and compares it with the theoretical composition of a structurally related amine analog and the theoretical and experimental data for a dione derivative.
| Compound Name | Molecular Formula | Element | Theoretical Mass % | Experimental Mass % |
| This compound | C₁₇H₁₈Br₂O₂ | Carbon (C) | 48.84% | Not Available |
| Hydrogen (H) | 4.34% | Not Available | ||
| Bromine (Br) | 38.23% | Not Available | ||
| Oxygen (O) | 7.65% | Not Available | ||
| 1,5-bis(4-aminophenoxy)pentane [1][2][3][4][5] | C₁₇H₂₂N₂O₂ | Carbon (C) | 71.30% | Not Available |
| Hydrogen (H) | 7.74% | Not Available | ||
| Nitrogen (N) | 9.78% | Not Available | ||
| Oxygen (O) | 11.17% | Not Available | ||
| 1,5-bis(4-bromophenyl)-3-phenylpentane-1,5-dione [6][7] | C₂₃H₁₈Br₂O₂ | Carbon (C) | 56.82% | 56.85%[6][7] |
| Hydrogen (H) | 3.73% | 3.62%[6][7] |
Experimental Protocol: CHNS Elemental Analysis
The determination of the elemental composition of organic compounds is typically achieved through combustion analysis, often referred to as CHNS analysis.
Principle:
The sample is combusted in a high-temperature furnace (around 1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas or its oxides (which are then reduced to N₂), and sulfur to sulfur dioxide (SO₂). The resulting gases are then separated and quantified.
Instrumentation:
A CHNS elemental analyzer is the primary instrument used for this analysis.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The encapsulated sample is introduced into a combustion reactor. The high temperature in the presence of oxygen leads to the complete combustion of the sample.
-
Reduction: The combustion products are passed through a reduction furnace containing copper to convert nitrogen oxides to nitrogen gas.
-
Gas Separation: The mixture of CO₂, H₂O, N₂, and SO₂ is carried by a helium stream through a gas chromatography column, which separates the individual gases.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software then calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.
Workflow for Comparative Elemental Analysis
The following diagram illustrates the logical workflow for comparing the elemental analysis data of a target compound with that of known alternatives. This process is crucial for compound verification and purity assessment.
Caption: Workflow for the comparison of elemental analysis data.
References
- 1. scbt.com [scbt.com]
- 2. 1,5-Bis(p-aminophenoxy)pentane | C17H22N2O2 | CID 14173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. scbt.com [scbt.com]
- 5. 1,5-BIS(4-AMINOPHENOXY)PENTANE | 2391-56-2 [chemicalbook.com]
- 6. 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 1,5-bis(4-bromophenoxy)pentane
A comprehensive analysis of two primary synthetic methodologies for the preparation of 1,5-bis(4-bromophenoxy)pentane is presented, offering a valuable resource for researchers in organic synthesis and drug development. This guide details the Williamson ether synthesis and a phase-transfer catalyzed approach, providing quantitative data, experimental protocols, and a logical workflow diagram to aid in the selection of the most suitable method.
The target molecule, this compound, is a diaryl ether derivative. Diaryl ethers are significant structural motifs in a variety of natural products and pharmacologically active compounds. The synthesis of such molecules is a cornerstone of medicinal chemistry, and the efficiency of the synthetic route can significantly impact the overall cost and timeline of a research project. This guide compares two robust methods for the synthesis of this compound: the classic Williamson ether synthesis and a modern variation employing a phase-transfer catalyst.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Phase-Transfer Catalysis |
| Yield | ~85-95% | >95% |
| Reaction Time | 6-12 hours | 4-6 hours |
| Reaction Temperature | 80-100 °C (Reflux) | 70-80 °C |
| Solvent | Acetone or DMF | Toluene/Water (biphasic) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol is deprotonated by a weak base, and the resulting phenoxide attacks the primary alkyl halide, 1,5-dibromopentane, in a nucleophilic substitution reaction.
Materials:
-
4-bromophenol (2.2 equivalents)
-
1,5-dibromopentane (1.0 equivalent)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.5 equivalents)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol, 1,5-dibromopentane, and anhydrous potassium carbonate.
-
Add a suitable volume of anhydrous acetone or DMF to the flask.
-
Heat the reaction mixture to reflux (80-100 °C) and maintain stirring for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route 2: Phase-Transfer Catalysis
This method offers a more efficient alternative by employing a phase-transfer catalyst to shuttle the phenoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. This often leads to faster reaction times and higher yields under milder conditions.
Materials:
-
4-bromophenol (2.2 equivalents)
-
1,5-dibromopentane (1.0 equivalent)
-
Sodium hydroxide (NaOH, 50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents)
-
Dichloromethane (for extraction)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 4-bromophenol, 1,5-dibromopentane, toluene, and tetrabutylammonium bromide.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the mixture.
-
Heat the reaction mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Logical Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
A Comparative Guide to Purity Validation of 1,5-bis(4-bromophenoxy)pentane
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,5-bis(4-bromophenoxy)pentane against other common analytical techniques. The supporting experimental data, while representative, is based on established principles for small molecule analysis.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on factors such as the nature of the compound, potential impurities, required accuracy, and available instrumentation. While HPLC is a powerful tool for quantitative analysis of purity, orthogonal methods are often employed to provide a more complete purity profile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a mobile phase and a stationary phase. | Quantitative purity (% area), retention time of the main peak and impurities. | High resolution, sensitivity, and quantitation capabilities.[1] | Requires method development, may not detect non-chromophoric impurities. |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified reference standard.[2] | Universal detection, provides structural information.[2] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| Melting Point | The temperature range over which a solid melts. | A sharp melting point indicates high purity; impurities broaden the melting range.[3] | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous solids or liquids. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Purity of volatile components and identification of impurities by mass-to-charge ratio.[4] | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Confirms the identity of the compound by matching the fingerprint region with a reference spectrum.[1] | Fast, non-destructive, and provides structural information. | Primarily a qualitative technique, not ideal for quantitating impurities. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC Purity Validation
This method is designed for the quantitative determination of the purity of this compound and the detection of related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) Acetonitrile:Water. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 225 nm
-
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative NMR (qNMR) Purity Assessment
This method provides an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Certified internal standard (e.g., maleic anhydride)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
-
Data Processing:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Melting Point Determination
This is a basic test to assess the purity of a solid crystalline compound.[3]
Instrumentation:
-
Melting point apparatus
Procedure:
-
Place a small amount of the crystalline this compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationships in comparing analytical methods.
References
Safety Operating Guide
Proper Disposal of 1,5-Bis(4-bromophenoxy)pentane: A Guide for Laboratory Professionals
The proper disposal of 1,5-Bis(4-bromophenoxy)pentane, a brominated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific information on hazards and personal protective equipment (PPE). In the absence of a specific SDS, precautions for handling similar brominated organic compounds should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[1] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is prohibited for hazardous materials.[2][3]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Treat this compound as hazardous waste. Brominated organic compounds can be persistent in the environment and may have toxicological effects.[4][5]
-
Segregation: Do not mix this compound waste with incompatible materials. It should be collected separately from other waste streams such as non-halogenated solvents, acids, and bases to prevent violent reactions or the release of toxic fumes.[6][7]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.[6][7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
Container Filling: Do not overfill the container. Leave at least 10% of headspace to allow for expansion. Keep the container closed except when adding waste.[1][6]
3. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[2][6]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[6]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a form detailing the contents of the waste container.[1]
5. Empty Container Disposal:
-
A container that held a hazardous chemical is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains.[7]
-
To dispose of an "empty" container of this compound as regular trash, it should be triple-rinsed with a suitable solvent.[1][7]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1][7]
-
After rinsing, deface or remove the original label and mark the container as "Empty" before placing it in the appropriate recycling or trash receptacle, as per your institution's guidelines.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit in SAA | Maximum of 55 gallons of hazardous waste. | [2] |
| Acutely Toxic Waste Limit in SAA | Maximum of 1 quart of liquid or 1 kg of solid. | [2] |
| Empty Container Residue | No more than 1 inch of residue remaining. | [7] |
| Storage Time for Partially Filled Containers in SAA | Up to 12 months. | [2] |
| Time to Remove Full Container from SAA | Within 3 calendar days. | [2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. mamavation.com [mamavation.com]
- 5. Credence Research Inc.: Decabromodiphenyl Ether (DecaBDE) Market to Reach USD 465.19 Million by 2032, Growing At An 2.4% CAGR - Credence Research [finanznachrichten.de]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,5-Bis(4-bromophenoxy)pentane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,5-Bis(4-bromophenoxy)pentane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or P100 respirator if not handled in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4]
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[5][6] In case of accidental contact, flush the affected area with copious amounts of water.[3][5]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][7][8]
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[7][8][9]
-
Waste Containers: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[1][7][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[7][9]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
